molecular formula C25H20FNO3S B2511498 (3,4-Dimethylphenyl)(4-((4-fluorophenyl)sulfonyl)-6-methylquinolin-3-yl)methanone CAS No. 899760-30-6

(3,4-Dimethylphenyl)(4-((4-fluorophenyl)sulfonyl)-6-methylquinolin-3-yl)methanone

Cat. No. B2511498
CAS RN: 899760-30-6
M. Wt: 433.5
InChI Key: UDFGCOXANHGKMS-UHFFFAOYSA-N
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Description

The compound “(3,4-Dimethylphenyl)(4-((4-fluorophenyl)sulfonyl)-6-methylquinolin-3-yl)methanone” is a complex organic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound, such as the dimethylphenyl group and the quinolinyl methanone moiety, are found in compounds with known antimicrobial, antioxidant, and insect antifeedant properties, as well as potential therapeutic agents with anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory activities .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 3,4-dimethyl phenyl bicyclo methanones is achieved through an aqueous phase fly-ash catalyzed [4+2] cycloaddition Diels-Alder reaction, followed by cooling conditions to obtain yields greater than 60% . Another related compound, a tetrahydroquinolinyl derivative, is synthesized via a two-step procedure involving a Povarov cycloaddition reaction and subsequent N-furoylation processes . These methods highlight the importance of cycloaddition and cyclocondensation reactions in constructing complex bicyclic and heterocyclic structures.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques. For example, the synthesized methanones' physical constants and spectral data, including IR, 1H, and 13C-NMR, are used for characterization . Additionally, X-ray diffraction data is employed to fully characterize the structure of a N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivative . These techniques are essential for confirming the molecular structure and stereochemistry of complex organic compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds involves interactions with various biological targets. The antimicrobial and antioxidant activities of synthesized methanones are evaluated using bacterial and fungal strains and DPPH radical scavenging methods . Furthermore, the insect antifeedant activities are assessed using leaf disc bio-assay methods with larvae . These studies demonstrate the potential biological applications of these compounds and their interactions with living organisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are determined by their structural features. The presence of multiple functional groups, such as methanone, dimethylphenyl, and sulfonyl groups, can influence the solubility, stability, and reactivity of the compounds. The antimicrobial, antioxidant, and insect antifeedant properties suggest that these compounds have significant biological relevance, which is often related to their physical and chemical characteristics . The detailed NMR analysis of rotational isomerism in bicyclic amino acid derivatives also provides insights into the dynamic behavior of these molecules in solution .

Scientific Research Applications

Synthesis and Material Properties

A series of poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups were synthesized, showcasing the utility of (3,4-Dimethylphenyl) derivatives in creating materials with promising properties such as anisotropic membrane swelling, high alkaline stability, and good hydroxide conductivity. These characteristics are attributed to the pendant benzyl-quaternary ammonium groups, making these materials suitable for applications like anion exchange membranes (Shi et al., 2017). Similarly, another study developed poly(arylene ether sulfone)s with multiple benzyl-type quaternary ammonium pendants, demonstrating their potential in improving hydroxide conductivity and alkaline stability, crucial for energy conversion applications (Shi et al., 2017).

Antioxidant and Antitumour Activities

Research on diphenylmethane derivatives, including natural products, has shown effective antioxidant power, indicating potential for (3,4-Dimethylphenyl) derivatives in pharmaceutical applications aimed at mitigating oxidative stress (Balaydın et al., 2010). Another study on 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone highlighted its significant inhibition on the proliferation of various cancer cell lines, suggesting the therapeutic potential of these compounds in cancer treatment (Tang & Fu, 2018).

Analytical Chemistry Applications

A novel tetrahydroquinazolin-2-amine-based fluorescent sensor for Zn2+ was developed, demonstrating the application of (3,4-Dimethylphenyl) derivatives in environmental monitoring and food safety by enabling the detection of Zn2+ ions in fruits (Jinlai et al., 2016).

properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(4-fluorophenyl)sulfonyl-6-methylquinolin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO3S/c1-15-4-11-23-21(12-15)25(31(29,30)20-9-7-19(26)8-10-20)22(14-27-23)24(28)18-6-5-16(2)17(3)13-18/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFGCOXANHGKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC(=C(C=C3)C)C)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethylphenyl)(4-((4-fluorophenyl)sulfonyl)-6-methylquinolin-3-yl)methanone

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